An In-depth Technical Guide to the Structure of cis-1,2-Dibromocyclopentane
An In-depth Technical Guide to the Structure of cis-1,2-Dibromocyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,2-Dibromocyclopentane is a halogenated derivative of cyclopentane (B165970), a five-membered alicyclic hydrocarbon.[1] Its structure is defined by a cyclopentane ring with two bromine atoms attached to adjacent carbon atoms (positions 1 and 2). The prefix "cis-" specifies the stereochemistry of these bromine substituents, indicating that they are positioned on the same side of the plane of the cyclopentane ring. This specific spatial arrangement distinguishes it from its stereoisomer, trans-1,2-dibromocyclopentane (B238971), where the bromine atoms are on opposite sides of the ring.[2]
The stereochemical configuration of cis-1,2-dibromocyclopentane significantly influences its physical properties, reactivity, and potential applications in organic synthesis and as a building block in medicinal chemistry and materials science.[1] A thorough understanding of its three-dimensional structure is therefore crucial for researchers in these fields.
Molecular Structure and Properties
The fundamental structure of cis-1,2-dibromocyclopentane consists of a non-planar pentagonal ring of carbon atoms. Each of the five carbon atoms is sp³ hybridized. Two adjacent carbon atoms are each bonded to a bromine atom. In the cis isomer, both carbon-bromine bonds project in the same direction relative to the average plane of the ring.
Physicochemical Data
A summary of the key computed physicochemical properties of cis-1,2-dibromocyclopentane is presented in the table below. This data is essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₅H₈Br₂ | [3][4] |
| Molecular Weight | 227.92 g/mol | [3] |
| IUPAC Name | cis-(1R,2S)-1,2-dibromocyclopentane | [3] |
| CAS Registry Number | 33547-17-0 | [4] |
| XLogP3-AA | 2.7 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 0 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 225.89928 Da | [3] |
| Monoisotopic Mass | 225.89928 Da | [3] |
| Topological Polar Surface Area | 0 Ų | [3] |
| Heavy Atom Count | 7 | [3] |
| Complexity | 55.1 | [3] |
Structural Visualization
The following diagram illustrates the two-dimensional structure of cis-1,2-dibromocyclopentane, with wedges indicating that both bromine atoms are oriented towards the viewer, on the same face of the cyclopentane ring.
Experimental Protocols: Synthesis of cis-1,2-Dibromocyclopentane
The direct bromination of cyclopentene (B43876) typically yields the trans-1,2-dibromocyclopentane isomer through an anti-addition mechanism involving a cyclic bromonium ion intermediate. Therefore, the synthesis of the cis isomer requires a stereospecific approach. A common strategy involves the syn-dihydroxylation of cyclopentene to produce cis-1,2-cyclopentanediol (B1582340), followed by a double nucleophilic substitution with retention of stereochemistry.
Step 1: Synthesis of cis-1,2-Cyclopentanediol
This procedure involves the syn-dihydroxylation of cyclopentene using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant.
Materials:
-
Cyclopentene
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)
-
N-Methylmorpholine N-oxide (NMO)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Celite or silica (B1680970) gel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylmorpholine N-oxide (1.2 equivalents) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
To this stirred solution, add cyclopentene (1.0 equivalent).
-
Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents) dropwise. The reaction mixture will typically turn dark brown.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite or silica gel to remove the black osmium dioxide precipitate, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cis-1,2-cyclopentanediol.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Conversion of cis-1,2-Cyclopentanediol to cis-1,2-Dibromocyclopentane
The conversion of a cis-diol to a cis-dibromide with retention of stereochemistry can be achieved using specific reagents that avoid the typical S(_N)2 inversion mechanism. One such method involves the use of triphenylphosphine (B44618) and N-bromosuccinimide (NBS).
Materials:
-
cis-1,2-Cyclopentanediol
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cis-1,2-cyclopentanediol (1.0 equivalent) and triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure cis-1,2-dibromocyclopentane.
Experimental Workflow Visualization
The following diagram illustrates the synthetic pathway from cyclopentene to cis-1,2-dibromocyclopentane.
